
(R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluoro and Methoxy Groups: The 5-fluoro-2-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where fluorine and methoxy groups are added to the aromatic ring.
Resolution of Enantiomers: The ®-enantiomer can be separated from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
Chemistry
In chemistry, ®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, ®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications requiring specific chemical functionalities.
作用機序
The mechanism of action of ®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(5-fluoro-2-methoxyphenyl)pyrrolidine
- 2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrobromide
- 2-(5-fluoro-2-methoxyphenyl)pyrrolidine sulfate
Uniqueness
®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can significantly impact its biological activity and pharmacokinetic properties. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
IUPAC Name |
(2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZBGGSNGPJALP-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
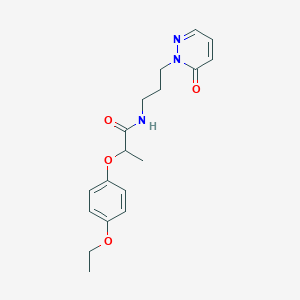
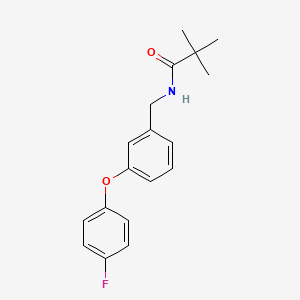
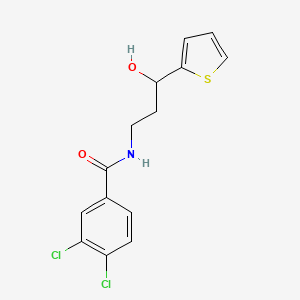
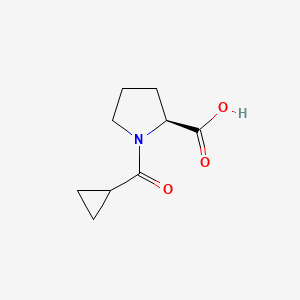
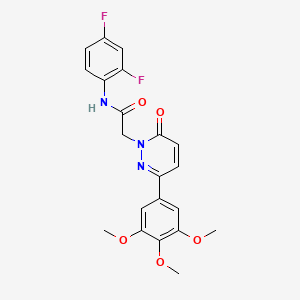
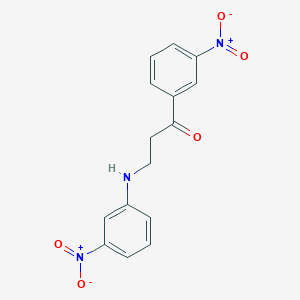
![5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2457948.png)
![N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2457949.png)
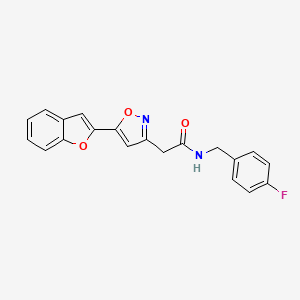
![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)
![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)
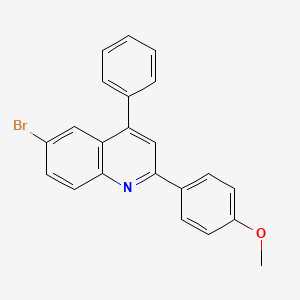
![3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2457960.png)
